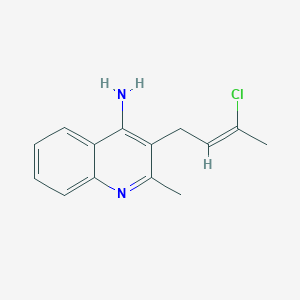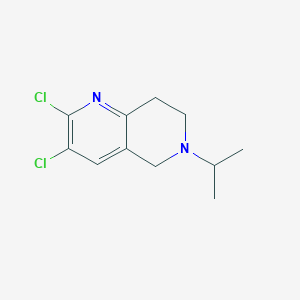
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with a chlorinated butenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine typically involves the regioselective hydroamination of substituted dienes. One common method is the palladium-catalyzed hydroamination of 2-chloro-1,3-butadiene (chloroprene) with various nitrogen nucleophiles . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of phase-transfer catalysis (PTC) techniques. For example, the alkylation of pyrazoles with 1,3-dichlorobut-2-ene in an alkaline aqueous medium in the presence of N-methylmorpholine N-oxide has been shown to be effective . This method allows for high yields and the possibility of reusing the reaction medium.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobut-2-en-1-yl side chain can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chlorobut-2-en-1-yl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of a quinoline core.
N,N-bis(3-chlorobut-2-en-1-yl)acetamide: Contains a similar chlorobut-2-en-1-yl side chain but with different functional groups.
(E)-7-(3-chlorobut-2-en-1-yl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: A purine derivative with a similar side chain.
Uniqueness
What sets 3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-amine apart is its quinoline core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H15ClN2 |
|---|---|
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
3-[(Z)-3-chlorobut-2-enyl]-2-methylquinolin-4-amine |
InChI |
InChI=1S/C14H15ClN2/c1-9(15)7-8-11-10(2)17-13-6-4-3-5-12(13)14(11)16/h3-7H,8H2,1-2H3,(H2,16,17)/b9-7- |
InChI-Schlüssel |
GQMRZCUVPBYZRG-CLFYSBASSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=C1C/C=C(/C)\Cl)N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1CC=C(C)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)
![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)




![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)







